molecular formula C14H15N3O4S B11626637 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate

3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate

Cat. No.: B11626637
M. Wt: 321.35 g/mol
InChI Key: CXOPMXZHWZHAKT-UHFFFAOYSA-N
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Description

3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-methyl-2H-1,3,4-thiadiazol-5-yl acetamide with phenyl acetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 3-(3-ACETYL-5-AC

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

[3-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate

InChI

InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-5-4-6-12(7-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18)

InChI Key

CXOPMXZHWZHAKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(=O)C)C(=O)C

Origin of Product

United States

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